molecular formula C16H13NO4 B2563624 (5-(p-Tolyl)isoxazol-3-yl)methyl furan-2-carboxylate CAS No. 946346-82-3

(5-(p-Tolyl)isoxazol-3-yl)methyl furan-2-carboxylate

Cat. No. B2563624
CAS RN: 946346-82-3
M. Wt: 283.283
InChI Key: JWVWCNAATGHATR-UHFFFAOYSA-N
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Description

“(5-(p-Tolyl)isoxazol-3-yl)methyl furan-2-carboxylate” is a chemical compound that belongs to the class of isoxazoles . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Synthesis Analysis

The synthesis of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .


Molecular Structure Analysis

The molecular structure of isoxazoles can be analyzed using single crystal X-ray diffraction . The geometric parameters from both theoretical and experimental results are quite compatible . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Furan Derivatives : The synthesis of various furan derivatives, including those related to (5-(p-Tolyl)isoxazol-3-yl)methyl furan-2-carboxylate, has been explored. These compounds are prepared from keto acetylenic esters reacting with carbonyl reagents, demonstrating the diverse chemical reactions possible with furan compounds (Saikachi & Kitagawa, 1971).

Biomedical Applications

  • Antitumor Activity : A series of isoxazoles and furans, closely related to (5-(p-Tolyl)isoxazol-3-yl)methyl furan-2-carboxylate, have been synthesized with demonstrated antitumor properties. These compounds were evaluated for their antiproliferative activity in vitro against various human tumor cell lines, indicating their potential use in cancer treatment (Diana et al., 2010).

Analytical and Spectral Studies

  • Study of Furan Ring Containing Organic Ligands : Furan ring-containing organic ligands, similar to (5-(p-Tolyl)isoxazol-3-yl)methyl furan-2-carboxylate, have been investigated for their spectral properties. These studies contribute to a better understanding of the structural and electronic characteristics of such compounds, which is crucial for their application in various scientific fields (Patel, 2020).

Pharmacological Characterization

  • Selective Cyclooxygenase-1 (COX-1) Inhibitors : Derivatives of isoxazoles and furans have been designed and characterized as selective inhibitors of cyclooxygenase-1 (COX-1), an enzyme involved in the inflammatory process. These compounds, including those structurally related to (5-(p-Tolyl)isoxazol-3-yl)methyl furan-2-carboxylate, have potential therapeutic applications in treating inflammation-related diseases (Vitale et al., 2013).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-11-4-6-12(7-5-11)15-9-13(17-21-15)10-20-16(18)14-3-2-8-19-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVWCNAATGHATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate

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